molecular formula C18H20N2O B11845449 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde CAS No. 920494-48-0

4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde

Cat. No.: B11845449
CAS No.: 920494-48-0
M. Wt: 280.4 g/mol
InChI Key: OJIVJYFCRDZATG-UHFFFAOYSA-N
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Description

4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a bis(cyclopropylmethyl)amino group at the 4-position and a carbaldehyde group at the 3-position, making it a unique and valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 3-position of the quinoline ring. The bis(cyclopropylmethyl)amino group can be introduced through nucleophilic substitution reactions using appropriate amines and cyclopropylmethyl halides .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is primarily related to its interaction with biological molecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The bis(cyclopropylmethyl)amino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is unique due to the presence of the bis(cyclopropylmethyl)amino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development and other applications .

Properties

CAS No.

920494-48-0

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

4-[bis(cyclopropylmethyl)amino]quinoline-3-carbaldehyde

InChI

InChI=1S/C18H20N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,12-14H,5-8,10-11H2

InChI Key

OJIVJYFCRDZATG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)C=O

Origin of Product

United States

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